molecular formula C17H19N5O3 B12913084 2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one CAS No. 647831-14-9

2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one

Cat. No.: B12913084
CAS No.: 647831-14-9
M. Wt: 341.4 g/mol
InChI Key: YYLKGGYSOHJCPK-UHFFFAOYSA-N
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Description

2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidine core substituted with amino groups and a benzo[d]oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one typically involves multiple steps. One common approach starts with the preparation of the benzo[d]oxazole moiety, which is then coupled with a pyrimidine derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-oxohexyl)pyrimidin-4(1H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.

Properties

CAS No.

647831-14-9

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

2,4-diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C17H19N5O3/c18-14-10(15(24)22-17(19)21-14)6-2-1-3-8-12(23)16-20-11-7-4-5-9-13(11)25-16/h4-5,7,9H,1-3,6,8H2,(H5,18,19,21,22,24)

InChI Key

YYLKGGYSOHJCPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)CCCCCC3=C(N=C(NC3=O)N)N

Origin of Product

United States

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